molecular formula C9H18N2 B7977144 N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine

N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine

Cat. No.: B7977144
M. Wt: 154.25 g/mol
InChI Key: MSVFJVQTYZTUKA-UHFFFAOYSA-N
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Description

N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine is a heterocyclic compound that features both azetidine and cyclobutanamine moieties Azetidine is a four-membered nitrogen-containing ring, while cyclobutanamine is a four-membered carbon ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine is unique due to the combination of both azetidine and cyclobutanamine moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(9-3-2-4-9)7-8-5-10-6-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVFJVQTYZTUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CNC1)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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